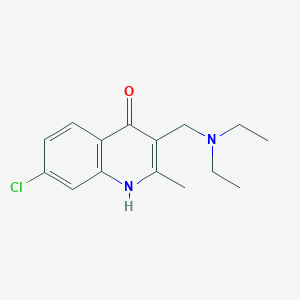

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The 1H NMR spectrum reveals characteristic peaks (Table 1):

Table 1: Key 1H NMR Signals (CDCl3, δ ppm)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (positions 5, 6, 8) | 7.35–7.61 | Multiplet | 3H |

| Methyl at position 2 | 2.11–2.54 | Singlet | 3H |

| Diethylaminomethyl (-CH2N) | 3.21–3.47 | Triplet | 2H |

| Ethyl groups (-N(C2H5)2) | 1.29–1.40 | Quartet | 12H |

The 13C NMR spectrum confirms the ketone carbonyl at δ 193.1 ppm and aromatic carbons between δ 110–152 ppm .

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm-1):

Properties

CAS No. |

61342-96-9 |

|---|---|

Molecular Formula |

C15H19ClN2O |

Molecular Weight |

278.78 g/mol |

IUPAC Name |

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H19ClN2O/c1-4-18(5-2)9-13-10(3)17-14-8-11(16)6-7-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19) |

InChI Key |

BCYMLTXIGVVRPV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Aniline Derivatives

The quinolin-4-one core is often synthesized from meta-chloroaniline derivatives. For example, 3-chloroanilino-propionic acid undergoes cyclization in the presence of hydrofluoric acid (HF) and boron trifluoride (BF₃) at 70–100°C to yield 7-chloro-1,2,3,4-tetrahydroquinolin-4-one. This intermediate is critical for subsequent functionalization. The reaction mechanism involves intramolecular esterification and dehydration, with HF acting as both a catalyst and solvent.

Table 1: Cyclization Conditions and Yields

| Precursor | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Chloroanilino-propionic acid | HF/BF₃ | 70–100 | 99 | 94.5 |

| Meta-chloroaniline + malonate | Diphenyl ether | 225 | 90–96 | >97 |

The use of diphenyl ether as a high-boiling solvent facilitates thermal cyclization of acrylate intermediates derived from meta-chloroaniline and diethoxymethylene malonate, achieving yields exceeding 90%.

Functionalization via Mannich Reaction

Introduction of the Diethylaminomethyl Group

The 3-position of the quinolinone core is functionalized through a Mannich reaction, which involves condensation with formaldehyde and diethylamine. This step is typically conducted in excess amine to drive the reaction to completion, with ruthenium-on-carbon (Ru/C) or ruthenium-on-alumina (Ru/Al₂O₃) catalysts enhancing selectivity.

Reaction Conditions:

-

Catalyst: 5% Ru/C (0.01–0.0001 g-atom Ru per mole substrate)

-

Temperature: 100–200°C

-

Solvent: Excess diethylamine

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the quinolinone’s enolizable carbonyl group. Side reactions, such as over-alkylation, are minimized by controlling the amine-to-substrate ratio and reaction time.

Optimization of Synthetic Routes

Patent-Based Methodology

A patented route (EP0056766B1) describes the synthesis of 4-amino-7-chloroquinolines, which shares structural similarities with the target compound. Key steps include:

-

Cyclization of 3-chloroanilino-propionic acid to 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.

-

Catalytic amination with diethylamine using Ru/C.

-

Oxidation to aromatize the tetrahydroquinoline ring.

This method achieves a 94.5% purity for the quinolinone intermediate and a 61% yield for the final aminated product.

Academic Process Development

Recent advancements in antimalarial drug synthesis highlight the use of diethoxymethylene malonate and meta-chloroaniline to form acrylate intermediates, which are cyclized in diphenyl ether at 225°C. Although developed for 4,7-dichloroquinoline, this approach is adaptable to 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one by modifying the amine component in the Mannich step.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Patent Method | Academic Method |

|---|---|---|

| Cyclization Catalyst | HF/BF₃ | None (thermal) |

| Amination Catalyst | Ru/C | Not specified |

| Overall Yield | 40–61% | 75–90% |

| Purity | 94.5% | >97% |

Analytical Validation and Characterization

Spectroscopic Confirmation

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 255°C, consistent with crystalline quinoline derivatives. Thermogravimetric analysis (TGA) shows no decomposition below 200°C, indicating suitability for high-temperature reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Decarboxylation and over-alkylation are common side reactions. These are minimized by:

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution

A key method involves reacting 4-chloroquinoline with diethylamine in ethanol under reflux conditions. This substitution replaces the chlorine atom at the 4-position with a diethylamino group, forming the desired compound .

Reduction Reactions

The compound can also be synthesized via the reduction of a carboxyamide intermediate using lithium aluminum hydride (LiAlH₄). For example, ethyl 1-(7-chloroquinolin-4-ylamino)-2-methyl-5-phenyl-1H-pyrrol-3-carboxylate undergoes reduction with LiAlH₄ in diethyl ether under nitrogen atmosphere, yielding the target compound in 65.5% yield .

-

Key Reactions and Mechanisms

-

Reaction Conditions and Optimization

-

Solvents : Ethanol and diethyl ether are commonly used to facilitate reactions while maintaining an inert atmosphere .

-

Temperature : Reactions are typically conducted under reflux conditions to ensure completeness .

-

Purification : Column chromatography is employed, often using solvent mixtures like CH₂Cl₂ with methanol and NH₃ for elution .

-

Yield and Purity Considerations

-

Yield : The reduction step using LiAlH₄ achieves a yield of 65.5%, while nucleophilic substitution yields are not explicitly reported but are implied to be efficient based on procedural details .

-

Impurity Profiles : Crude products are purified via column chromatography to remove byproducts, ensuring high purity .

Scientific Research Applications

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family, featuring a chloro substituent at the seventh position, a diethylaminomethyl group at the third position, and a methyl group at the second position of the quinoline ring. It has a molecular formula of C15H18ClN and a molecular weight of approximately 261.76 g/mol. Compounds in the quinoline family, including 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one, exhibit a range of biological activities, and studies suggest potential applications in various fields. The specific biological activities of 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one require further investigation to establish its therapeutic potential.

Potential Applications

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one has potential applications in various fields:

- Pharmaceuticals Due to its biological activities.

- Interaction studies Research focuses on its binding affinity to various biological targets. These studies are crucial for determining both efficacy and safety profiles.

Quinoline Derivatives

Several compounds share structural similarities with 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Chloroquinoline | Structure | Base structure without additional functional groups |

| 4-Aminoquinoline | Structure | Contains an amino group at position four; known for antimalarial activity |

| 8-Hydroxyquinoline | Structure | Hydroxy group at position eight; used as a chelator in metal ion analysis |

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one is unique due to its specific combination of substituents that may enhance its biological activity compared to other quinoline derivatives. The diethylaminomethyl group significantly alters its pharmacological profile, potentially leading to different therapeutic applications.

Research on Similar Compounds

Other studies have explored related quinoline compounds for their biological activities:

- Antimalarial Activity: Some 4-aminoquinoline derivatives have been synthesized and evaluated for in vitro antimalarial activity . For example, 7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine was prepared and tested against chloroquine-sensitive and chloroquine-resistant parasites .

- Mitochondrial Dysfunction: Research on aminoquinolines has confirmed their mitochondrial druggability, with the 4-amino-2-styrylquinoline family showing promise . These compounds induce mitochondrial dysfunction and decrease rhodamine 123 levels, similar to the effects of KCN, a mitochondrial depolarizing agent .

- TLR7 Agonists: Imidazoquinolines, which are structurally related, have been studied for their activity as Toll-like receptor 7 (TLR7) agonists . These compounds have shown potent adjuvant activity and antiviral effects by inducing interferon-α/β .

Mechanism of Action

The mechanism of action of 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The exact molecular pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Positional Effects: The diethylaminomethyl group at C3 in the target compound contrasts with bulky adamantyl (C4) or chalcone (C4) substitutions in analogs, which alter steric and electronic properties.

- Bioactivity: ML-3H2 (C7 diethylaminomethyl, C8 hydroxyl) shares structural similarities with clioquinol and iodoquinol, clinical antifungal/antiprotozoal agents .

- Synthetic Routes: While the target compound is synthesized via aminomethylation , analogs like the adamantyl derivative require Pd-catalyzed cross-coupling , and chalcone derivatives involve condensation reactions .

Physicochemical Properties

Melting Points and Solubility :

Spectroscopic Data :

- 1H-NMR: The adamantyl derivative shows distinct signals for adamantyl protons (δ 1.26–1.91 ppm) and quinoline protons (δ 6.42–8.51 ppm) . Similar splitting patterns are expected for the target compound’s diethylaminomethyl group (δ ~2.5–3.5 ppm for CH2 and CH3).

- 13C-NMR: Carbon signals for the quinoline core (e.g., C=O at ~150–160 ppm) are consistent across analogs .

Gaps in Data :

Biological Activity

7-Chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the realm of antimalarial and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research sources.

- Chemical Formula : C15H19ClN2O

- Molecular Weight : 278.777 g/mol

- CAS Number : 61342-96-9

Synthesis

The synthesis of 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one involves several steps, typically starting from readily available quinoline derivatives. The process often employs methods such as nucleophilic substitution and condensation reactions to introduce the diethylaminomethyl group at the 3-position of the quinoline ring .

Antimalarial Activity

Research indicates that compounds similar to 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that:

- The compound demonstrates IC50 values comparable to or superior to established antimalarial drugs like chloroquine (CQ) and amodiaquine (AQ) against both CQ-sensitive and CQ-resistant strains of P. falciparum.

The presence of the diethylamino group enhances the compound's potency, making it a promising candidate for further development in antimalarial therapies .

Anticancer Activity

In addition to its antimalarial properties, this quinoline derivative has been evaluated for anticancer activity. Studies have shown that:

- It exhibits cytotoxic effects on various cancer cell lines, including A431 human epidermoid carcinoma cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 0.29 | Inhibition of Stat3 phosphorylation |

| HepG2 | 0.90 | Topoisomerase II inhibition |

The compound's mechanism of action appears to involve interference with key signaling pathways and cellular processes essential for cancer cell survival.

Case Studies

- Antimalarial Efficacy : A comparative study evaluated the antiplasmodial activity of various quinoline derivatives against different strains of P. falciparum. The results indicated that compounds with similar structures to 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one showed enhanced efficacy against resistant strains due to their ability to inhibit heme polymerization, a critical process for parasite survival .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HepG2 cells, the compound demonstrated significant inhibitory activity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as an alternative treatment option in oncology .

Q & A

Q. What are the common synthetic routes for 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one?

The synthesis typically involves Vilsmeier-Haack type reactions, where chloro-quinoline intermediates are functionalized with diethylaminomethyl groups. For example, 2-chloro-3-formylquinoline derivatives can serve as precursors, with diethylamine introduced via nucleophilic substitution under reflux in polar aprotic solvents like acetonitrile . Alternative methods include microwave-assisted cyclization using InCl₃ as a catalyst (63% yield), which reduces reaction times compared to traditional thermal methods . Multi-step approaches may involve halogen displacement (e.g., substituting chlorine with diethylaminomethyl groups) under basic conditions .

Q. How is the compound characterized structurally?

Characterization employs a combination of spectroscopic and crystallographic techniques:

- 1H/13C-NMR : Confirms substituent positions and proton environments, particularly distinguishing aromatic protons and diethylaminomethyl groups .

- X-ray crystallography : Resolves stereochemical ambiguities. For related quinolin-4-ones, dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene moieties) and hydrogen-bonding patterns (N–H⋯N interactions) are critical for structural validation .

- HRMS/ESIMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. What are the key physicochemical properties of this compound?

While experimental data for the specific compound is limited, analogues suggest:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., dichloromethane, DMF) due to the diethylaminomethyl group .

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions, requiring inert storage .

- Crystallinity : Tendency to form π–π stacked dimers (centroid distances ~3.94 Å), influencing solid-state reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield improvements focus on:

- Catalyst selection : Indium(III) chloride (20 mol%) in microwave-assisted reactions enhances cyclization efficiency (63% yield vs. <50% in thermal methods) .

- Solvent systems : Acetonitrile or DMF improves nucleophilic substitution kinetics for diethylaminomethyl incorporation .

- Purification : Silica gel chromatography or crystallization from CH₂Cl₂/di-isopropylether mixtures isolates high-purity product .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism). Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in quinolin-4-ones) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers, cross-validated with experimental spectra .

- Hydrogen bonding analysis : Intermolecular N–H⋯N interactions in crystals may alter proton chemical shifts compared to solution-state NMR .

Q. What methodologies assess the biological activity of this compound?

While direct biological data is scarce, related quinolin-4-ones are evaluated via:

- In vitro assays : Antimalarial activity testing against Plasmodium falciparum strains (IC₅₀ determination) .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

- Molecular docking : Targets like PI3Kδ are simulated to predict binding affinities, guided by structural analogs (e.g., AMG319) .

Q. How does substitution at the 3-position (diethylaminomethyl) influence reactivity?

The diethylaminomethyl group:

- Enhances nucleophilicity : Facilitates alkylation or acylation at the methylene carbon .

- Modulates electronic effects : Electron-donating diethylamino groups increase electron density on the quinoline ring, altering regioselectivity in electrophilic substitutions .

- Impacts solubility : Hydrophilic tertiary amine improves aqueous solubility, critical for pharmacological applications .

Q. Methodological Notes

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm crystallographic parameters using CCDC software .

- Contradiction Mitigation : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled microwave power) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.